

# Physicochemical properties of 2,3,6-Trinitrotoluene

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Compound of Interest

Compound Name: 2,3,6-Trinitrotoluene

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An In-depth Technical Guide on the Physicochemical Properties of 2,3,6-Trinitrotoluene

For the attention of: Researchers, scientists, and drug development professionals.

## **Executive Summary**

**2,3,6-Trinitrotoluene** is a nitroaromatic compound, an isomer of the well-known explosive 2,4,6-Trinitrotoluene (TNT). A thorough understanding of its physicochemical properties is fundamental for ensuring safety, guiding synthesis, and exploring its potential applications across various scientific domains. This technical guide consolidates the available data for **2,3,6-Trinitrotoluene**. Due to the limited information specific to this isomer, comparative data for the more extensively studied 2,4,6-Trinitrotoluene is also provided. Furthermore, this document outlines detailed experimental protocols for the determination of key physicochemical parameters and includes visualizations of a general synthesis pathway and a logical experimental workflow.

## Physicochemical Properties of 2,3,6-Trinitrotoluene

The publicly available quantitative data for **2,3,6-Trinitrotoluene** is limited. The table below provides a summary of the currently accessible information.

Table 1: Physicochemical Properties of **2,3,6-Trinitrotoluene** 



Property	Value
Molecular Formula	C7H5N3O6[1]
Molecular Weight	227.13 g/mol [1]

| Melting Point | 111 °C[2] |

## Comparative Physicochemical Properties of 2,4,6-Trinitrotoluene

Given the scarcity of data for the 2,3,6-isomer, the properties of the well-characterized 2,4,6-Trinitrotoluene are presented here for comparative analysis and context.

Table 2: Physicochemical Properties of 2,4,6-Trinitrotoluene

Property	Value
Molecular Formula	C7H5N3O6[3]
Molecular Weight	227.13 g/mol [4]
Appearance	Pale yellow crystalline solid[3]
Melting Point	80.9 °C[5][6]
Boiling Point	240 °C (explodes)[3][7]
Density	1.654 g/cm <sup>3</sup> [5][6]
Solubility in Water	0.12 g/L (at 20.0 °C)[5][6]
Solubility in other solvents	Soluble in acetone and benzene; less soluble in ethanol[5][6]
Vapor Pressure	0.0002 mmHg (at 20 °C)[8]

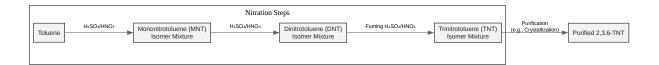
| LogP (Octanol/Water Partition Coefficient) | 1.65 (at 20 °C)[5] |

# **Experimental Protocols**



## Synthesis of 2,3,6-Trinitrotoluene

The synthesis of **2,3,6-Trinitrotoluene** can be accomplished by nitrating suitable precursors. A documented method involves the reaction of a mixture of 2-methyl-3,4-dinitro- and 2-methyl-3,6-dinitroanilines with Caro's acid (peroxymonosulfuric acid), followed by treatment with nitric acid.[9] More broadly, trinitrotoluene isomers are produced through a stepwise nitration of toluene, with increasing acid concentration and temperature at each stage.[9]



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Caption: General synthesis pathway for trinitrotoluene isomers.

## **Determination of Melting Point (Capillary Method)**

Objective: To ascertain the temperature range over which the solid compound transitions to the liquid phase.

Apparatus: A melting point apparatus, capillary tubes, a calibrated thermometer, and a mortar and pestle are required.[4]

#### Procedure:

- A small quantity of dry 2,3,6-Trinitrotoluene is pulverized into a fine powder using a mortar and pestle.[8]
- A capillary tube, sealed at one end, is filled with the powdered sample to a height of 2-3 mm by tapping the open end into the powder.[8]
- The loaded capillary tube is inserted into the heating block of the melting point apparatus.



- The sample is heated at a controlled, slow rate, typically 1-2 °C per minute, especially when approaching the anticipated melting point.[6]
- The temperature at which the first sign of liquid formation is observed is recorded as the onset of melting.[4]
- The temperature at which the entire sample becomes a transparent liquid is recorded as the completion of melting.[4]
- The melting point is documented as the temperature range between the onset and completion of melting.[6]

# **Determination of Aqueous Solubility (Shake-Flask Method)**

Objective: To measure the saturation concentration of **2,3,6-Trinitrotoluene** in water at a defined temperature, following a standard OECD test guideline.[10]

Apparatus: Conical flasks with airtight stoppers, a constant temperature shaking water bath, an analytical balance, a centrifuge, and a suitable analytical instrument for quantification, such as a High-Performance Liquid Chromatograph (HPLC).

#### Procedure:

- An excess quantity of solid 2,3,6-Trinitrotoluene is introduced into a flask containing a
  precisely known volume of purified water.
- The flask is securely sealed and placed in a constant temperature shaker bath, for instance, set at 25 °C, to allow the system to reach equilibrium. The mixture is agitated for an extended duration, typically 24 to 48 hours, to ensure that the solvent is fully saturated.
- Following the equilibration period, the flask is kept at the same constant temperature without agitation to permit the undissolved solid to sediment.
- A sample of the clear supernatant is carefully withdrawn, taking precautions to avoid aspirating any solid particles.



- To ensure the complete removal of any suspended microparticles, the collected sample is centrifuged.
- A known aliquot of the clear supernatant is then carefully extracted and appropriately diluted for analysis.
- The concentration of **2,3,6-Trinitrotoluene** in the prepared sample is quantified using a validated analytical technique, such as HPLC.
- The aqueous solubility is then calculated based on the measured concentration and the applied dilution factor.

## **Determination of Density (Gas Pycnometry)**

Objective: To determine the skeletal density of solid 2,3,6-Trinitrotoluene.

Apparatus: A gas pycnometer and an analytical balance.

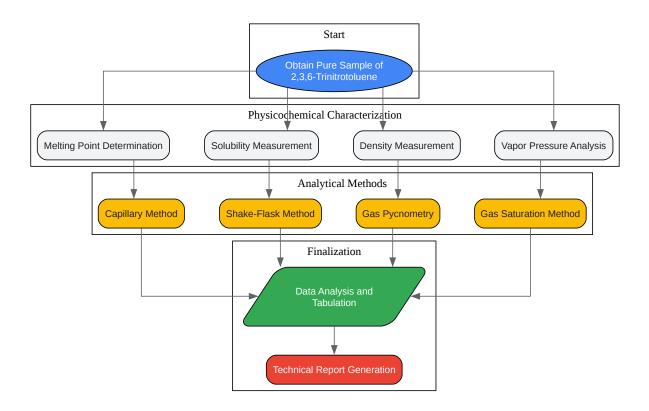
#### Procedure:

- The mass of the **2,3,6-Trinitrotoluene** sample is accurately determined using an analytical balance.
- The weighed sample is transferred into the sample chamber of the gas pycnometer.
- The chamber is sealed, and the analysis is commenced. An inert gas, typically helium, is introduced into a reference chamber of a known volume at a set pressure.
- This gas is subsequently allowed to expand into the sample chamber.
- The resulting pressure drop is precisely measured. This pressure change allows for the
  calculation of the volume occupied by the solid sample, based on the principles of the ideal
  gas law.
- The density is then calculated as the ratio of the sample's mass to its measured volume.[11]

## **Experimental Workflow Visualization**



The diagram below outlines a systematic workflow for the comprehensive physicochemical characterization of a compound such as **2,3,6-Trinitrotoluene**.



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Caption: Workflow for physicochemical characterization.

## Conclusion



This technical guide provides a concise summary of the currently known physicochemical properties of **2,3,6-Trinitrotoluene**, underscoring the necessity for additional experimental research to fully characterize this isomer. The detailed experimental protocols offer standardized methodologies for determining its fundamental physical parameters. The inclusion of comparative data for 2,4,6-Trinitrotoluene provides a valuable benchmark for researchers. The visual representations of the synthesis pathway and the experimental workflow are intended to serve as practical guides for the planning and execution of future investigations into this and similar nitroaromatic compounds.

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